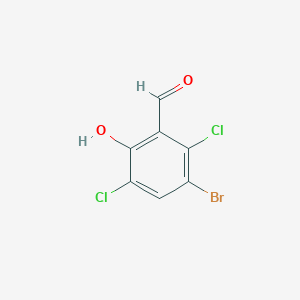

3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

3-bromo-2,5-dichloro-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |

InChI Key |

KUNXCYQQIAUWBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for Functionalized Aromatic Aldehydes

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. amazonaws.com For a complex molecule like 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde, this analysis reveals key strategic pathways for its construction.

The primary disconnections for this target molecule involve the carbon-carbon bond of the formyl group (-CHO) and the carbon-halogen bonds (C-Br and C-Cl). This leads to two principal retrosynthetic strategies:

Formylation-Last Strategy: The most logical disconnection is the formyl group, which is an electron-withdrawing group. Introducing it late in the synthesis avoids its deactivating effect during the electrophilic halogenation steps. This approach identifies a polysubstituted phenol (B47542), 3-bromo-2,5-dichlorophenol (B3204351), as the key precursor. This strategy is often preferred because functionalizing benzaldehyde (B42025) derivatives via electrophilic aromatic substitution can be challenging and lead to undesired isomers. nih.gov

Halogenation-Last Strategy: An alternative approach involves disconnecting the halogen atoms. This would start from a substituted hydroxybenzaldehyde, such as 6-hydroxybenzaldehyde (salicylaldehyde) or a chlorinated derivative, followed by stepwise halogenation. However, controlling the regioselectivity of three separate halogenation steps on a ring with a strongly activating hydroxyl group and a deactivating formyl group would be exceedingly difficult.

Considering these factors, the most viable synthetic plan involves the initial preparation of a suitable halogenated phenolic precursor, followed by a regioselective formylation to introduce the aldehyde functionality ortho to the hydroxyl group.

Targeted Synthetic Approaches to this compound

Based on the retrosynthetic analysis, the most promising synthetic routes focus on the late-stage introduction of the formyl group onto a pre-functionalized phenolic core.

The synthesis of the key intermediate, 3-bromo-2,5-dichlorophenol, requires the sequential and regioselective introduction of three halogen atoms. The hydroxyl group of phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

A plausible synthetic sequence could begin with 2,5-dichlorophenol (B122974). The directing effects of the substituents on this precursor must be considered for the subsequent bromination step. The hydroxyl group strongly directs ortho and para. The para position is blocked, and one ortho position (C6) is sterically hindered by the adjacent chlorine atom. The other ortho position (C3) is electronically activated by the hydroxyl group, making it the most likely site for electrophilic substitution. Therefore, the direct bromination of 2,5-dichlorophenol is expected to yield the desired 3-bromo-2,5-dichlorophenol intermediate with reasonable selectivity.

Challenges in halogenation reactions often include the formation of multiple products. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield a mixture of products, underscoring the difficulty in achieving high regioselectivity without careful optimization. researchgate.net

Formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring. wikipedia.org Several classical and modern methods exist for the ortho-formylation of phenols, which would be the final key step in synthesizing the target molecule from its phenolic precursor.

Reimer-Tiemann Reaction: This method uses chloroform (B151607) (CHCl₃) and a strong base. It typically favors ortho-formylation but can suffer from moderate yields and the introduction of dichlorocarbene (B158193) byproducts. wikipedia.org

Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent and generally directs the formyl group to the ortho position of highly activated phenols. wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then formylates activated aromatic rings. wikipedia.org

Magnesium-Mediated Ortho-Formylation: A highly selective and high-yield method for the exclusive ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgrsc.org This method is known to be effective even for halogen-substituted phenols and is applicable for large-scale preparations. orgsyn.orgorgsyn.org

The choice of method depends on the specific substrate and desired selectivity. For a highly substituted and potentially less reactive precursor like 3-bromo-2,5-dichlorophenol, the magnesium-mediated method offers a promising route due to its high regioselectivity and tolerance for various functional groups. orgsyn.org

| Method | Reagents | Typical Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Aqueous base, heat | Primarily ortho | Simple reagents | Moderate yields, harsh conditions, byproducts |

| Duff Reaction | Hexamethylenetetramine, acid (e.g., glycerol, boric acid) | Heat | Ortho (for activated phenols) | Avoids chloroform | Requires strongly activated substrates |

| Vilsmeier-Haack | DMF, POCl₃ | Anhydrous, often mild temperature | Para, unless blocked | Versatile, high yields | Less selective for ortho-formylation of simple phenols |

| Magnesium-Mediated | Paraformaldehyde, MgCl₂, Et₃N | Anhydrous THF or ACN, reflux | Exclusively ortho | High yields, excellent regioselectivity, tolerates halogens. orgsyn.orgorgsyn.org | Requires anhydrous conditions |

In complex syntheses, protecting groups are often employed to temporarily mask a reactive functional group, allowing other transformations to occur elsewhere in the molecule. jocpr.com An orthogonal protecting group strategy is one where multiple different protecting groups can be removed selectively in any order without affecting the others. jocpr.comub.edu

Green Chemistry Principles and Sustainable Synthetic Route Design for Halogenated Aldehydes

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgresearchgate.net The twelve principles of green chemistry provide a framework for evaluating the sustainability of a synthetic route. acs.orgorganic-chemistry.org

Applying these principles to the synthesis of halogenated aldehydes suggests several areas for improvement over traditional methods:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Routes that avoid protecting groups are generally more atom-economical. Catalytic methods are superior to those using stoichiometric reagents. paperpublications.org

Use of Less Hazardous Chemicals: Classical halogenation reactions often use elemental bromine (Br₂) and chlorine (Cl₂), which are toxic and hazardous. Greener alternatives, such as using hydrogen peroxide with hydrobromic acid, can be employed for bromination, with water being the only byproduct. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, reducing waste. rjpn.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. organic-chemistry.orgrjpn.org Microwave-assisted synthesis is one technology that can reduce reaction times and energy usage. paperpublications.org

Safer Solvents: The use of auxiliary substances like solvents should be made unnecessary or innocuous. rjpn.org Many formylation and halogenation reactions use volatile organic compounds (VOCs). The development of syntheses in safer solvents like water or recyclable solvents is a key goal. paperpublications.org

Evaluating the proposed synthesis, the magnesium-mediated ortho-formylation is relatively green as it avoids noxious reagents often used in other formylation reactions. orgsyn.org However, the halogenation steps remain a concern. A truly sustainable synthesis would seek to replace elemental halogens with safer, catalytically generated halogenating agents.

Comparative Analysis of Analogous Synthetic Pathways for Related Halogenated Hydroxybenzaldehydes

Analyzing the syntheses of structurally similar compounds provides valuable insight into common strategies and challenges. Several halogenated hydroxybenzaldehydes have well-documented synthetic routes that can be compared.

For example, the synthesis of 3-bromo-4-hydroxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde (B117250) with bromine and hydrogen peroxide in the presence of sulfuric acid, which is a simpler and potentially greener approach than using elemental bromine alone. google.com The synthesis of 3-bromosalicylaldehyde (3-bromo-2-hydroxybenzaldehyde) is well-established via the magnesium-mediated ortho-formylation of 2-bromophenol, demonstrating the effectiveness of this reaction on halogenated precursors. orgsyn.org Similarly, 3,5-dibromo-4-hydroxybenzaldehyde can be synthesized from p-cresol (B1678582) through a two-stage bromination followed by hydrolysis. google.com

This comparative analysis reveals that the direct functionalization of a phenolic starting material is a recurring and effective strategy. The choice between halogenating a hydroxybenzaldehyde versus formylating a halogenated phenol is often decided by the superior control and selectivity offered by the latter approach, particularly for achieving ortho-formylation.

| Target Compound | Starting Material | Key Reaction(s) | Key Reagents | Reference |

|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Electrophilic Bromination | Br₂, H₂O₂, H₂SO₄ | google.com |

| 3-Bromo-2-hydroxybenzaldehyde (B158676) | 2-Bromophenol | Ortho-Formylation | Paraformaldehyde, MgCl₂, Et₃N | orgsyn.org |

| 3,5-Dibromo-4-hydroxybenzaldehyde | p-Cresol | Bromination & Hydrolysis | Br₂, o-dichlorobenzene | google.com |

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 3-Bromo-5-chlorophenol (hypothetical) | Ortho-Formylation | (Likely) Paraformaldehyde, MgCl₂ | researchgate.net (Implied) |

Chemical Reactivity and Advanced Transformations of 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde

Electrophilic Aromatic Substitution Patterns on the Halogenated Phenol (B47542) Ring

The aromatic ring of 3-bromo-2,5-dichloro-6-hydroxybenzaldehyde is heavily substituted, leaving only one position available for potential electrophilic aromatic substitution. The reactivity of this position is dictated by the cumulative electronic effects of the existing substituents.

Hydroxyl Group (-OH): As a powerful activating group, the phenolic hydroxyl group donates electron density to the ring through resonance, primarily at the ortho and para positions.

Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta position.

Halogen Atoms (-Br, -Cl): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to resonance. libretexts.org

In this compound, the hydroxyl and aldehyde groups are para to each other, while the halogens occupy the remaining positions. The sole available carbon for substitution is at the C4 position. The directing effects of the substituents converge on this position, but their activating and deactivating properties create a complex reactivity profile. The hydroxyl group (ortho-directing) and the C5-chloro substituent (ortho-directing) would direct an incoming electrophile to this C4 position. Conversely, the aldehyde group (meta-directing) and the C2-chloro and C3-bromo substituents (para-directing) also point to the C4 position.

Nucleophilic Aromatic Substitution Potential of Halogen Atoms

While the electron-rich nature of aromatic rings typically makes them resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAAr). In this compound, the aldehyde group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions.

This electronic environment makes the halogen atoms, especially the chlorine at C2 (ortho to the aldehyde), potential leaving groups for displacement by strong nucleophiles. The reactivity for displacement generally follows the trend of the halogen's ability to stabilize a negative charge and the strength of the carbon-halogen bond, often making bromine a better leaving group than chlorine. However, the position relative to the activating aldehyde group is crucial. A more reactive halogen can displace a less reactive one from a solution of its halide salt. savemyexams.comtiktok.comsavemyexams.com The general reactivity of halogens decreases down the group. savemyexams.comrsc.org

Reactions with nucleophiles such as alkoxides, amines, or thiolates could potentially lead to the substitution of one or more halogen atoms. The reaction proceeds through a stabilized Meisenheimer complex intermediate, whose formation is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing capacity of the substituents on the ring.

Advanced Aldehyde Group Chemistry

The aldehyde functional group is a key site for a variety of synthetic transformations, including oxidation, reduction, and condensation reactions.

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 3-bromo-2,5-dichloro-6-hydroxybenzoic acid, without affecting the other functional groups on the molecule. Several reagents are known for their ability to perform this transformation under mild conditions, which is crucial to prevent unwanted side reactions with the sensitive phenolic hydroxyl group. youtube.com

Common methods include the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, and the use of Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a gentle oxidation pathway. youtube.com Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are generally too harsh and would likely lead to degradation of the molecule.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Chlorite (NaClO₂) | t-BuOH, NaH₂PO₄ buffer | Highly selective for aldehydes. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild and selective for aldehydes. |

| Potassium Permanganate (KMnO₄) | Basic, aqueous | Strong, generally not selective. |

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-bromo-2,5-dichloro-6-hydroxyphenyl)methanol. This transformation requires controlled conditions to ensure chemoselectivity, preserving the aromatic ring and its halogen substituents.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically mild enough to selectively reduce the aldehyde without affecting the aromatic halogens. researchgate.net Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and could also be used, though it is less chemoselective and may react with other functional groups under certain conditions. Catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) is another effective method for reducing aldehydes. masterorganicchemistry.com

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Excellent selectivity for aldehydes over most other functional groups. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, less chemoselective than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, or Raney Ni, pressure | Effective, can sometimes reduce aromatic halogens under harsh conditions. masterorganicchemistry.com |

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. internationaljournalcorner.comnih.gov These reactions typically proceed by refluxing the aldehyde with the amine or hydrazine (B178648) in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. nih.govbhu.ac.in

The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the newly formed imine or hydrazone is a common feature in products derived from salicylaldehyde (B1680747) derivatives. nih.gov This interaction contributes to the stability of the resulting compounds. A wide variety of substituted anilines, aliphatic amines, hydrazines, and hydrazides can be used to generate a diverse library of derivatives. researchgate.netresearchgate.netnih.gov

| Reactant | Product Type | General Conditions |

|---|---|---|

| Aniline (C₆H₅NH₂) | Schiff Base (Imine) | Ethanol, reflux, cat. Acetic Acid |

| Hydrazine (N₂H₄) | Hydrazone | Methanol, reflux |

| Isonicotinic Hydrazide | Acylhydrazone | Ethanol, reflux, cat. Acetic Acid nih.gov |

| 4-Bromoaniline | Schiff Base (Imine) | Ethanol, reflux, cat. Acetic Acid internationaljournalcorner.com |

Phenolic Hydroxyl Group Derivatization and Etherification

The acidic proton of the phenolic hydroxyl group can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for derivatization, most commonly through etherification reactions like the Williamson ether synthesis.

In this reaction, the phenoxide, generated by treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions with the aldehyde group. This pathway provides access to a range of alkoxy-substituted benzaldehyde (B42025) derivatives.

| Base | Alkylating Agent | Solvent | Product |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Methyl Iodide (CH₃I) | Acetone or DMF | 3-Bromo-2,5-dichloro-6-methoxybenzaldehyde |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | THF or DMF | 6-(Benzyloxy)-3-bromo-2,5-dichlorobenzaldehyde |

| Potassium Carbonate (K₂CO₃) | Ethyl Bromoacetate | Acetone | Ethyl 2-((4-bromo-2,5-dichloro-6-formyl)phenoxy)acetate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) at Haloaryl Positions

The haloaryl substitution pattern of this compound, featuring both bromo and chloro substituents, theoretically presents multiple sites for metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Generally, the reactivity of aryl halides in these palladium-catalyzed couplings follows the order I > Br > Cl, suggesting that the bromo position would be the most likely site of reaction under controlled conditions.

However, a thorough review of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of Suzuki, Heck, or Stille reactions to this compound. While the synthesis of various polychlorinated biphenyls has been achieved using Suzuki-Miyaura coupling, and the Heck reaction is widely applied to aryl bromides, no studies detailing the specific reaction conditions, catalysts, yields, or products for this particular compound have been documented in the available resources. wikipedia.orgnih.govorganic-chemistry.org Therefore, no experimental data can be presented in tabular format.

Investigation of Rearrangement and Ring-Opening Reactions under Specific Conditions

The potential for this compound to undergo rearrangement or ring-opening reactions is dictated by its specific combination of functional groups—a hydroxyl, an aldehyde, and multiple halogen substituents—on the benzene (B151609) ring. Certain substituted aromatic compounds are known to undergo rearrangements, such as the Smiles or Bamberger rearrangements, under specific acidic, basic, or photochemical conditions. wiley-vch.dethermofisher.com Similarly, ring-opening reactions of aromatic compounds, though less common than for strained ring systems, can be induced under harsh conditions like high pressure, temperature, or in the presence of specific catalysts. researchgate.net

Despite the theoretical possibility of such transformations, a comprehensive search of the scientific literature revealed no documented instances of rearrangement or ring-opening reactions specifically involving this compound. The stability of the aromatic ring generally requires significant energy input to induce cleavage. Without specific studies on this compound, any discussion of potential reaction pathways or products would be purely speculative. As a result, no data on specific conditions or resulting structures can be provided.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde

Elucidation of Molecular Geometry and Conformational Preferences (e.g., Planarity)

A critical feature governing the molecule's conformation is the presence of the hydroxyl group at the C6 position and the aldehyde group at the C1 position. This arrangement allows for the formation of a strong intramolecular O—H⋯O hydrogen bond. This interaction creates a stable six-membered pseudo-ring, which severely restricts the rotation of both the hydroxyl and aldehyde groups, locking them in a coplanar orientation with the aromatic ring.

Studies on analogous compounds support this prediction. For instance, the crystal structure of 3-Bromo-2-hydroxybenzaldehyde (B158676) shows that the molecule is almost planar, with a root-mean-square deviation of just 0.0271 Å for the non-hydrogen atoms. nih.gov Similarly, 3,5-Dibromo-2-hydroxybenzaldehyde is also reported to be essentially planar. researchgate.net The intramolecular hydrogen bond in 3-Bromo-2-hydroxybenzaldehyde is characterized by an O⋯O distance of 2.6364 (16) Å and an O—H⋯O angle of 154 (2)°. nih.gov It is anticipated that 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde would exhibit a very similar intramolecular hydrogen bond, which is the dominant factor in establishing its planar conformation.

X-ray Crystallography Studies: Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...Br, C-H...O, O-H...O Hydrogen Bonding, π-Stacking)

In the absence of experimental single-crystal X-ray diffraction data for this compound, the crystal packing and intermolecular interactions can be inferred from the molecule's functional groups and by examining the crystal structures of analogous compounds.

The dominant intramolecular O—H⋯O hydrogen bond is expected to preclude the hydroxyl group from participating in intermolecular hydrogen bonding. Therefore, the crystal packing will likely be directed by weaker interactions. Based on the available atoms (C, H, O, Cl, Br), the following interactions are predicted to be significant:

Weak C—H⋯O and C—H⋯Cl/Br Hydrogen Bonds: The sole aromatic proton (C4-H) can act as a weak hydrogen bond donor, interacting with oxygen, chlorine, or bromine atoms of neighboring molecules. Such C—H⋯Br interactions have been observed in the crystal structure of 3-Bromo-2-hydroxybenzaldehyde, helping to organize the molecular packing. nih.gov

π-Stacking Interactions: The planar, electron-rich aromatic ring is highly conducive to π-stacking. It is probable that the molecules will arrange in offset face-to-face stacks. In 3-Bromo-2-hydroxybenzaldehyde, this type of π-stacking results in chains of molecules with a centroid-to-centroid distance of 3.752 (1) Å. nih.gov A similar arrangement is expected for the title compound.

Halogen⋯Halogen Interactions: Interactions involving the bromine and chlorine atoms (e.g., Br⋯Cl, Cl⋯Cl) may also play a role in stabilizing the crystal lattice, as seen in other halogenated aromatic compounds.

| Parameter | Predicted Value / Type | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzaldehydes |

| Primary Intramolecular Interaction | O—H⋯O Hydrogen Bond | Ortho-hydroxybenzaldehyde structure |

| Primary Intermolecular Interactions | π-π Stacking | Observed in 3-Bromo-2-hydroxybenzaldehyde nih.gov |

| Secondary Intermolecular Interactions | Weak C—H⋯O, C—H⋯Cl, C—H⋯Br | Presence of H-bond donors/acceptors |

| Predicted Centroid-to-Centroid Distance | ~3.7 - 4.0 Å | Based on 3-Bromo-2-hydroxybenzaldehyde (3.752 Å) nih.gov and 3,5-Dibromo-2-hydroxybenzaldehyde (3.776 - 4.040 Å) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Behavior

The molecular structure of this compound can be unequivocally confirmed using NMR spectroscopy. Although experimental spectra have not been published, the ¹H and ¹³C NMR chemical shifts can be reliably predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals:

A signal for the aldehydic proton, anticipated in the δ 9.5–10.5 ppm region. This downfield shift is characteristic of protons attached to a carbonyl carbon.

A signal for the phenolic hydroxyl proton. Due to the strong intramolecular hydrogen bond, this proton would be significantly deshielded and appear as a singlet far downfield, likely in the δ 11.0–12.5 ppm range.

A singlet corresponding to the single aromatic proton at the C4 position. Its chemical shift would be influenced by the para-aldehyde group and the meta-halogen atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the asymmetric molecule. The expected chemical shift regions are based on standard substituent effects and data from related compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment Notes |

|---|---|---|---|

| C1-CHO | 9.5 - 10.5 | 190 - 195 | Aldehyde group, characteristic downfield shift. |

| C2-Cl | - | 125 - 130 | Aromatic carbon attached to chlorine. |

| C3-Br | - | 115 - 120 | Aromatic carbon attached to bromine. |

| C4-H | 7.5 - 8.0 | 135 - 140 | The sole aromatic proton. |

| C5-Cl | - | 128 - 133 | Aromatic carbon attached to chlorine. |

| C6-OH | 11.0 - 12.5 | 155 - 160 | Aromatic carbon attached to hydroxyl group. |

| C1 (ipso) | - | 120 - 125 | ipso-Carbon attached to the aldehyde group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound and characterizing its key hydrogen bonding feature. Predicted frequencies for its fundamental vibrational modes are listed below, based on analyses of similar molecules. researchgate.netnih.govresearchgate.net

O—H Stretching: The most diagnostic feature in the IR spectrum is expected to be the O—H stretching vibration. Due to the strong intramolecular hydrogen bond, this will not appear as a sharp band around 3600 cm⁻¹ but as a very broad and low-intensity band centered in the 3100–3200 cm⁻¹ region.

C—H Stretching: The aromatic C—H stretch for the C4-H bond is expected to appear as a weak band just above 3000 cm⁻¹.

C=O Stretching: The aldehyde carbonyl (C=O) stretching vibration will be a strong, sharp peak. Its frequency is lowered by conjugation with the aromatic ring and participation in the intramolecular hydrogen bond, and is predicted to be in the 1650–1670 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450–1600 cm⁻¹ region.

C—O Stretching: The phenolic C—O stretching vibration is expected to produce a strong band around 1200–1280 cm⁻¹.

Halogen Stretching: Vibrations involving the C—Cl and C—Br bonds are found at lower frequencies in the fingerprint region (< 1000 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100 - 3200 | O—H stretch (intramolecular H-bonded) | Broad, Weak-Medium |

| 3050 - 3100 | Aromatic C—H stretch | Weak |

| 1650 - 1670 | Aldehyde C=O stretch | Strong |

| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1280 | Phenolic C—O stretch | Strong |

| Below 1000 | C—Cl and C—Br stretches | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Investigations (e.g., Enol-Keto Tautomerism)

The electronic absorption spectrum of this compound is predicted to be characteristic of a substituted salicylaldehyde (B1680747), dominated by π→π* transitions within the conjugated system. Two main absorption bands are expected in the UV region.

An intense band at shorter wavelengths, likely between 250–270 nm, corresponding to the π→π* (benzenoid) transitions of the substituted aromatic ring.

A second, broader band at longer wavelengths, predicted to be in the 320–360 nm range. This band arises from a π→π* transition that involves the entire conjugated system, including the phenyl ring, the carbonyl group, and the phenolic oxygen lone pairs. The position of this band is sensitive to solvent polarity.

The ortho-hydroxybenzaldehyde structure allows for the possibility of enol-keto tautomerism. However, for salicylaldehyde and its derivatives, the enol form is overwhelmingly favored due to the aromatic stability of the benzene (B151609) ring and the energetic stabilization provided by the strong intramolecular hydrogen bond. The keto tautomer, which would feature a non-aromatic quinone-like ring, is significantly less stable. While UV-Vis spectroscopy could potentially detect the presence of a minor keto tautomer, it is expected that the spectrum will be completely dominated by the enol form. Any investigation into this tautomerism would likely require more sensitive techniques or studies under specific conditions designed to favor the keto form.

| Predicted λ_max (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~250 - 270 | π→π | Substituted benzene ring (Benzenoid) |

| ~320 - 360 | π→π | Entire conjugated system (Ar-C=O) |

Theoretical and Computational Investigations on 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-bromo-2,5-dichloro-6-hydroxybenzaldehyde. These calculations would typically be performed using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.

Electronic Structure: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this molecule, the HOMO is expected to be localized on the phenyl ring and the oxygen atoms of the hydroxyl and carbonyl groups, which are electron-rich regions. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, characteristic of π-accepting systems. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. The electron-withdrawing halogens would increase this value relative to simpler salicylaldehydes. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. The electronegative substituents would make this value more positive. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. The polysubstituted nature of the molecule suggests a moderate hardness. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. A more negative value indicates higher stability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of the molecule to accept electrons. The presence of multiple electron-withdrawing groups would result in a significant electrophilicity index. |

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface is particularly insightful, using a color-coded map to visualize charge distribution. For this compound, the MEP would show a highly negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or deprotonation. The halogen atoms would have a complex effect, being electronegative yet also capable of forming halogen bonds.

Density Functional Theory (DFT) Studies: Geometry Optimization, Vibrational Frequency Analysis, and Spectroscopic Property Prediction

DFT studies are a cornerstone of computational analysis for molecules like this compound, providing detailed information on its structure and spectroscopic properties.

Geometry Optimization: A full geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the most stable three-dimensional structure of the molecule. This calculation yields key structural parameters. The molecule is expected to be largely planar due to the sp2 hybridization of the benzene (B151609) ring. A strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is predicted, which would stabilize this planar conformation.

Table of Predicted Geometrical Parameters

| Parameter | Predicted Value | Notes |

|---|---|---|

| O-H···O distance | ~2.6 Å | Indicates a strong intramolecular hydrogen bond. |

| C=O bond length | ~1.22 Å | Typical for an aromatic aldehyde involved in hydrogen bonding. |

| C-Br bond length | ~1.90 Å | Standard length for a C(sp2)-Br bond. |

| C-Cl bond lengths | ~1.74 Å | Standard length for a C(sp2)-Cl bond. |

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion.

Table of Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H stretch | ~3200-3400 | Broadened and shifted to lower frequency due to strong intramolecular H-bonding. |

| C-H stretch (aromatic) | ~3000-3100 | Characteristic of aromatic C-H bonds. |

| C=O stretch | ~1650-1680 | Lowered from the typical ~1700 cm-1 due to conjugation and H-bonding. |

| C=C stretch (aromatic) | ~1400-1600 | Multiple bands corresponding to ring vibrations. |

| C-Br stretch | ~550-650 | Characteristic vibration for the bromo substituent. |

Spectroscopic Property Prediction: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This analysis would reveal the electronic transitions responsible for the molecule's absorption of light. For this compound, transitions from π orbitals on the phenyl ring and oxygen atoms to π* orbitals (π → π*) are expected to dominate the spectrum, likely appearing in the UV region.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis for this molecule would primarily focus on the orientation of the hydroxyl and aldehyde groups. The potential energy surface (PES) would be scanned by systematically rotating the C-O bond of the hydroxyl group and the C-C bond of the aldehyde group relative to the ring.

This analysis would almost certainly confirm that the most stable conformer is the one where the molecule is planar and stabilized by the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This hydrogen bond significantly restricts the rotational freedom of these groups.

The steric and electronic effects of the three halogen atoms (one bromine, two chlorine) are significant. Their large size (steric bulk) would create repulsion with adjacent groups, influencing bond angles and potentially causing minor deviations from perfect planarity. Electronically, their strong inductive electron-withdrawing effect would decrease the electron density of the aromatic ring, impacting its reactivity and the strength of the intramolecular hydrogen bond.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is excellent for single-molecule properties, molecular dynamics (MD) simulations are used to study the behavior of the molecule in a condensed phase, such as in a solvent like water or ethanol.

In an MD simulation, a "box" containing many molecules of this compound and solvent would be simulated over time, governed by a force field that approximates the inter- and intramolecular forces. This simulation would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule. Polar solvents would interact strongly with the hydroxyl and carbonyl groups.

Intermolecular Interactions: In the absence of a solvent or in high concentrations, MD can reveal how molecules of this compound interact with each other. Potential interactions include π-π stacking of the aromatic rings and halogen bonding (where the bromine or chlorine atoms act as electrophilic regions and interact with nucleophiles).

Dynamics: MD simulations can track the dynamics of the intramolecular hydrogen bond, showing its stability and persistence in a solution environment.

In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational methods can be used to model chemical reactions involving this compound, providing a deeper understanding of reaction mechanisms. The MEP analysis mentioned earlier provides initial clues about reactivity, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For a more detailed analysis, a specific reaction (e.g., nucleophilic addition to the carbonyl group or electrophilic aromatic substitution) would be modeled. DFT calculations can be used to:

Map Reaction Pathways: By calculating the energy of the system along a reaction coordinate, the entire pathway from reactants to products can be mapped.

Identify Transition States: The highest energy point along the reaction pathway, the transition state, can be located and characterized. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Elucidate Mechanisms: By comparing the energies of different possible pathways and transition states, the most likely reaction mechanism can be determined. For instance, calculations could predict whether a substitution reaction proceeds via an SNAr mechanism and how the existing halogen substituents influence the stability of the intermediates.

Through these in silico investigations, a comprehensive theoretical profile of this compound can be constructed, guiding future experimental work and applications.

Mechanistic Aspects of Biological Activity of 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde and Its Derivatives

Molecular Interactions with Specific Biomolecular Targets and Pathways

The biological activity of halogenated hydroxybenzaldehydes is rooted in their molecular interactions with various biomolecular targets. For instance, derivatives of 3-bromo-2-hydroxybenzaldehyde (B158676) are utilized in the synthesis of Schiff base ligands that coordinate with metals like titanium, zinc, and chromium. nih.gov These metal complexes can then interact with biological macromolecules.

Furthermore, the planarity of the 3-bromo-2-hydroxybenzaldehyde molecule and the presence of intramolecular hydrogen bonds are key structural features. nih.gov The molecular packing in its crystal structure is influenced by weak intermolecular C-H⋯Br interactions and π-stacking, which could be indicative of how it and its derivatives might interact with biological targets such as proteins and nucleic acids. nih.gov

Derivatives of 5-Bromo-2-Hydroxybenzaldehyde, such as Schiff's bases, have been noted for their ability to form complexes with transition metals. These complexes are explored for their biological relevance, including interactions with nucleic acids. nih.gov

Mechanisms of Enzyme Inhibition and Modulation of Biological Processes

A spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in glycolysis. nih.gov This inhibition is significant in the context of cancer cell metabolism. nih.gov The covalent inactivation of hGAPDH by this derivative proceeds with a reactivity faster than that of koningic acid, a known potent inhibitor. nih.gov Computational studies suggest that the rigid conformation of the inhibitor is vital for stabilizing its interaction within the binding site, which facilitates the formation of a covalent bond. nih.gov

Influence on Cellular Signaling Pathways (e.g., Caspase Pathway Activation)

Studies on the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB) have shown its protective effects against oxidative stress in skin cells, which are mediated through the Nrf2/HO-1 pathway. nih.gov This compound activates the Nrf2 signaling cascade in keratinocytes through the mediation of ERK and Akt, leading to the upregulation of HO-1 and subsequent cytoprotective effects against oxidative stress. nih.govnih.gov Specifically, 3-BDB induces the phosphorylation of ERK and Akt. nih.govnih.gov

In the context of apoptosis, a synthetic chalcone, 6'-benzyloxy-4-bromo-2'-hydroxychalcone, has been shown to be a potent inducer of apoptosis in human leukemia U-937 cells. researchgate.net The cell death is mediated by the activation and cleavage of initiator and executioner caspases and poly(ADP-ribose) polymerase. researchgate.net This process is also associated with the release of mitochondrial proteins like cytochrome c and Smac/DIABLO, and the dissipation of the mitochondrial membrane potential. researchgate.net The apoptotic induction is largely dependent on the activation of the extrinsic pathway and the generation of reactive oxygen species. researchgate.net

Table 1: Influence of 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) on Cellular Signaling Pathways in Human Keratinocytes

| Signaling Molecule/Pathway | Effect of 3-BDB Treatment | Reference |

| Nrf2 | Activation and nuclear translocation | nih.govnih.gov |

| HO-1 | Upregulation | nih.govnih.gov |

| ERK | Phosphorylation (Activation) | nih.govnih.gov |

| Akt (PKB) | Phosphorylation (Activation) | nih.govnih.gov |

| Reduced Glutathione (B108866) | Increased production | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies on natural hydroxybenzaldehydes have provided insights into the antioxidant properties of these compounds. For instance, in a study of various hydroxybenzaldehydes, protocatechuic aldehyde was found to exhibit high antioxidant activity across different assay environments. researchgate.net The antioxidant activity of phenolic compounds is generally related to their structure, including the substitutions on the aromatic ring and the structure of any side chains. researchgate.net

For a series of 3-styrylchromone derivatives, SAR analysis revealed that compounds containing a catechol moiety showed potent α-glucosidase inhibitory and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activities. nih.gov This highlights the importance of the hydroxyl group arrangement on the aromatic ring for these biological activities.

Mechanistic Basis of Antimicrobial Activity (e.g., Antibacterial, Antifungal Effects)

The antimicrobial properties of halogenated hydroxybenzaldehydes are often attributed to their derivatives, such as Schiff's bases. The azomethine group (N=C) in Schiff's bases derived from 5-Bromo-2-Hydroxybenzaldehyde has been reported to exhibit remarkable antibacterial properties. nih.gov The lipophilicity of these compounds can be a crucial factor in their antibacterial efficacy. For instance, increasing the length of an alkyl chain in 3-hydroxybenzaldehyde (B18108) derivatives through Williamson etherification was shown to enhance their inhibitory activity against Escherichia coli.

Synthesized dihydropyrimidines based on 2-hydroxybenzaldehyde derivatives have been studied for their activity against several bacteria, including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov

Molecular Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Properties)

The antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been demonstrated through its ability to scavenge DPPH, hydroxyl, and alkyl radicals. jmb.or.kr It also inhibits lipid peroxidation induced by hydrogen peroxide. jmb.or.kr The underlying mechanism for these antioxidant effects involves the activation of the Nrf2 pathway. nih.govnih.gov BDB treatment in human keratinocytes leads to an increase in the protein and mRNA levels of glutathione synthesizing enzymes, which enhances the production of reduced glutathione. nih.gov Furthermore, it activates NF-E2-related factor 2 (Nrf2) and facilitates its translocation into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.gov

Table 2: Radical Scavenging and Protective Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)

| Activity | Observation | Reference |

| Radical Scavenging | Scavenges DPPH, hydroxyl, and alkyl radicals | jmb.or.kr |

| Lipid Peroxidation | Inhibits H₂O₂-induced lipid peroxidation | jmb.or.kr |

| Cellular Protection | Protects keratinocytes from H₂O₂- and UVB-induced oxidative damage | nih.govnih.gov |

Investigation of Cytotoxicity at the Cellular Level (e.g., Antiproliferative Activity against Cancer Cell Lines)

Derivatives of halogenated hydroxybenzaldehydes have been investigated for their cytotoxic effects on cancer cells. A spirocyclic 3-bromo-4,5-dihydroisoxazole derivative demonstrated the ability to significantly reduce the growth of four different pancreatic cancer cell lines. nih.gov Its antiproliferative activity was correlated with the intracellular inhibition of hGAPDH. nih.gov

3-bromo-2-hydroxybenzaldehyde is used as a synthetic starting material for compounds with potential anticancer activity. nih.gov

Applications of 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde in Advanced Organic Synthesis

As a Key Building Block for the Synthesis of Complex Polyhalogenated Aromatic Compounds

The primary documented role of 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde is as a key intermediate in the synthesis of other complex polyhalogenated aromatic compounds. It is featured in patented synthetic routes leading to precursors for commercially important herbicides. google.comgoogle.comgoogle.com

One of the core uses of this compound is in the production of 3,6-dichlorosalicylic acid derivatives. google.comgoogle.comgoogle.com These derivatives are crucial intermediates in the manufacture of the herbicide dicamba. The synthesis involves the strategic manipulation of the halogen substituents on the aromatic ring.

For instance, this compound can be synthesized from 5-Bromo-3-chloro-2-hydroxybenzaldehyde through a chlorination process, often using oleum (B3057394) and a catalyst like iodine. google.com This step adds a second chlorine atom to the ring, creating the desired trichloro-substituted benzene (B151609) framework.

Subsequently, this compound can undergo further transformations. A key reaction is its conversion via hydrogenation, where the bromo group is selectively removed. google.comgoogle.comgoogle.com This debromination step is a critical transformation that highlights the role of the bromo group as a placeholder or directing group that is later removed to yield the final substitution pattern.

Reaction Example: Hydrogenation of this compound

This reaction demonstrates the utility of the compound as a precursor to other halogenated aromatics.

| Reactant | Reagents | Solvent | Product | Application of Product |

| This compound | Hydrogen (H₂), Palladium on Carbon (Pd/C), Potassium Acetate | Acetic Acid | 2,5-dichloro-6-hydroxybenzaldehyde (and subsequent derivatives) | Intermediate for 3,6-dichlorosalicylic acid, a precursor to the herbicide dicamba. google.comgoogle.comgoogle.com |

This synthetic utility underscores its importance as a building block. The presence of multiple halogen atoms allows for selective reactions and functionalization, making it a versatile, albeit specialized, tool for constructing highly substituted aromatic molecules. google.com

Precursor in the Development of Novel Bioactive Molecules and Pharmacophores

Role in the Synthesis of Ligands for Coordination Chemistry (e.g., Schiff Base Ligands for Metal Complexes)

There is no specific information available in peer-reviewed literature or patents detailing the use of this compound in the synthesis of Schiff base ligands for metal complexes. Although salicylaldehyde (B1680747) derivatives are commonly used for this purpose, the application of this particular polyhalogenated compound has not been documented.

Potential Applications in Material Science and Functional Organic Materials (e.g., Photochromic Compounds)

Currently, there is no available research or data to support the application of this compound in material science or in the development of functional organic materials such as photochromic compounds. Its documented utility is confined to its role as a synthetic intermediate in organic chemistry.

Future Research Directions and Unexplored Avenues for 3 Bromo 2,5 Dichloro 6 Hydroxybenzaldehyde

Development of Novel Asymmetric Synthesis Routes and Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmacology and materials science. Future research should focus on developing asymmetric synthetic methodologies involving 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde.

One promising avenue is its use as a prochiral substrate in organocatalyzed or metal-catalyzed asymmetric reactions. For instance, reactions involving the aldehyde group, such as aldol (B89426), Henry, or Michael additions, could be rendered stereoselective using chiral catalysts. A multicatalytic, one-pot cascade reaction involving salicylaldehydes and electron-deficient alkynes has been shown to produce benzofuranone products with good to excellent enantioselectivities, a strategy that could be adapted for this compound. nih.gov

Furthermore, the synthesis of novel chiral derivatives represents a significant opportunity. Reacting the aldehyde with chiral amines or diamines can produce a library of chiral Schiff base ligands. researchgate.net These ligands are valuable in their own right and can be complexed with various metals to create catalysts for asymmetric transformations, such as epoxidation or cyclopropanation. researchgate.netresearchgate.net The development of enantioselective reactions of salicylaldehyde (B1680747) and enolates to produce nearly optically pure chromane (B1220400) derivatives highlights another potential pathway for creating complex chiral molecules from this starting material. beilstein-journals.org

| Proposed Research Area | Synthetic Target/Methodology | Potential Application |

| Organocatalysis | Asymmetric Michael/Stetter reactions | Synthesis of chiral benzofuranones |

| Chiral Ligand Synthesis | Reaction with chiral diamines | Creation of novel chiral Schiff base (Salen-type) ligands |

| Stereoselective Reactions | Asymmetric aldol or Henry reactions | Access to enantioenriched 1,2-amino alcohols or nitroaldols |

| Domino Reactions | Michael/intramolecular aldol cascade | Efficient construction of complex chiral chromane derivatives nih.gov |

Exploration of Organometallic Chemistry and Catalysis Applications

The ortho-hydroxybenzaldehyde moiety is a classic bidentate ligand scaffold. The electronic properties of this compound, significantly modulated by its three halogen substituents, make it an intriguing candidate for coordination chemistry.

Future studies should explore the coordination of this compound and its Schiff base derivatives with a wide range of transition metals (e.g., Mn, Cu, Pd, Pt, Ru). The resulting organometallic complexes could be investigated for their catalytic activity in various organic transformations. The electron-withdrawing nature of the chlorine and bromine atoms may enhance the Lewis acidity of the metal center, potentially leading to unique reactivity or selectivity in reactions such as:

Oxidation/Epoxidation: Chiral manganese-salen complexes are known catalysts for asymmetric epoxidation; new complexes could offer different substrate scopes or efficiencies. researchgate.net

Cross-Coupling Reactions: Palladium or nickel complexes could be explored as catalysts in Suzuki, Heck, or Sonogashira coupling reactions, where the ligand's electronic and steric properties can fine-tune catalytic performance.

Polymerization: Organometallic complexes can act as initiators or catalysts in ring-opening polymerization or other polymerization reactions.

The systematic study of these complexes, including their synthesis, structural characterization via X-ray crystallography, and catalytic evaluation, could uncover novel catalysts for challenging chemical transformations.

Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level

Halogenated aromatic compounds are prevalent in medicinal chemistry, and the specific roles of halogens in ligand-target interactions are of great interest. The bromine and chlorine atoms of this compound can participate in halogen bonding, a highly directional, non-covalent interaction that can significantly contribute to binding affinity and specificity. nih.govacs.org

A critical future research direction is to understand the biological interactions of this molecule at an atomic level. This can be achieved through structure-based drug discovery techniques. drugtargetreview.comnih.gov By identifying a relevant biological target (e.g., an enzyme or receptor), researchers can use X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of the target protein in complex with the compound. nih.govnih.gov

Such studies would provide invaluable data on:

Binding Mode: The precise orientation of the molecule within the active or allosteric site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic contacts, and, crucially, halogen bonds between the ligand and amino acid residues. creative-biostructure.com

Structure-Activity Relationships (SAR): Atomic-level detail provides a rational basis for designing second-generation derivatives with improved potency or selectivity. drugtargetreview.com

These experimental structural studies, complemented by computational methods like molecular docking and molecular dynamics simulations, would offer a comprehensive picture of the molecule's mechanism of action and guide its optimization as a potential therapeutic agent. creative-biostructure.com

Investigation of Self-Assembly and Supramolecular Architectures

The combination of hydrogen-bonding (hydroxyl group) and halogen-bonding (bromine and chlorine atoms) functionalities within a rigid aromatic scaffold makes this compound a prime candidate for crystal engineering and the construction of novel supramolecular assemblies. nih.gov

Future work should systematically investigate the self-assembly behavior of this molecule and its simple derivatives (e.g., Schiff bases). researchgate.net Single-crystal X-ray diffraction studies will be essential to elucidate the packing arrangements and the specific intermolecular interactions that govern them. Key interactions to investigate include:

O-H···O Hydrogen Bonds: Formation of dimers or chains via the phenolic hydroxyl and aldehyde carbonyl groups.

C-X···O/N Halogen Bonds: Interactions between the bromine or chlorine atoms and the oxygen or nitrogen atoms of adjacent molecules.

C-X···X-C Halogen Bonds: Both Type I and Type II halogen-halogen contacts could play a role in directing the crystal packing. nih.gov

π–π Stacking: Interactions between the aromatic rings.

By understanding and controlling the interplay of these non-covalent forces, it may be possible to design and synthesize materials with specific topologies, such as 1D tapes, 2D sheets, or even porous 3D frameworks. researchgate.net These ordered supramolecular structures could find applications in areas like gas storage, separation, or as templates for further chemical reactions.

Rational Design of Functional Derivatives using Computational Methods and Machine Learning

Computational chemistry and machine learning are transforming molecular design by enabling the prediction of properties and the generation of novel structures with desired functions. researchgate.netmit.edunih.gov This approach is particularly well-suited for exploring the vast chemical space accessible from this compound.

A forward-looking research program would involve:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to compute the fundamental electronic properties of the parent molecule, such as the molecular electrostatic potential (MEP) map, frontier molecular orbital (FMO) energies, and the strength of the σ-holes on the halogen atoms, which are crucial for predicting halogen bond strength. nih.gov

In Silico Library Generation: Computationally generating a large library of virtual derivatives by modifying the parent structure (e.g., substituting halogens, derivatizing the aldehyde and hydroxyl groups).

Property Prediction with Machine Learning: Training machine learning models (e.g., graph neural networks) on data from existing molecules or DFT-calculated properties of the virtual library. research.googlespringernature.com These models can then predict key properties for new, untested derivatives, such as binding affinity to a target protein, solubility, or electronic properties. nih.gov

Guided Synthesis: Using the predictions from the machine learning models to prioritize the synthesis of a smaller, more promising set of derivatives for experimental validation.

This iterative cycle of computational design, prediction, and experimental testing can dramatically accelerate the discovery of new functional molecules for applications in medicine, electronics, and materials science. longdom.org

| Computational Tool | Objective | Outcome |

| Density Functional Theory (DFT) | Calculate electronic structure, MEP, FMO energies. | Understanding of reactivity, halogen bond donor strength. nih.gov |

| Molecular Docking | Predict binding mode and affinity to biological targets. | Identification of potential protein targets and binding interactions. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in complex with a target or in a solvent. | Assessment of binding stability and conformational changes. |

| Machine Learning (ML) | Predict properties (activity, solubility, etc.) for virtual libraries. | Rational prioritization of synthetic targets. researchgate.netnih.gov |

Environmental Fate and Degradation Pathways (Mechanistic, not Ecotoxicity)

The widespread use of halogenated organic compounds necessitates a thorough understanding of their environmental persistence and degradation mechanisms. nih.govnih.gov Future research on this compound should focus on elucidating the mechanistic pathways of its transformation under various environmental conditions, distinct from ecotoxicity studies.

Key research questions would involve investigating both biotic and abiotic degradation processes:

Microbial Degradation: The primary mechanism for the breakdown of many halogenated aromatics is microbial action. researchgate.netnih.gov Studies should aim to isolate microorganisms capable of using this compound as a carbon source or transforming it co-metabolically. Mechanistic investigation would involve identifying the key enzymatic steps, such as initial reductive dehalogenation (removal of Br or Cl) under anaerobic conditions or oxidative cleavage of the aromatic ring by dioxygenase enzymes under aerobic conditions. oup.comnih.gov

Abiotic Degradation: Pathways independent of biological activity should also be explored. This includes photolysis (degradation by sunlight), particularly in aqueous environments, and hydrolysis. The C-Br bond is typically more susceptible to cleavage than C-Cl bonds, suggesting a potential initial degradation step. nih.gov

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and the use of isotopically labeled (e.g., ¹³C) starting material, would be crucial for identifying transient intermediates and final breakdown products. Elucidating these reaction mechanisms is fundamental to predicting the compound's environmental lifetime and developing potential bioremediation strategies. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Bromo-2,5-dichloro-6-hydroxybenzaldehyde while managing competing reactivities of halogen and hydroxyl groups?

- Methodological Answer : A stepwise halogenation approach is advised. First, protect the hydroxyl group (e.g., using acetyl or trimethylsilyl protecting groups) to prevent undesired oxidation or side reactions. Introduce bromine and chlorine substituents sequentially via electrophilic aromatic substitution (EAS), leveraging directing effects of existing substituents. For example, chloro groups at positions 2 and 5 can direct bromination to position 3. Catalytic systems like FeCl₃ or AlCl₃ may enhance regioselectivity. Final deprotection under mild acidic conditions (e.g., dilute HCl in THF) yields the target compound .

Q. How can researchers optimize purification for this compound given its solubility challenges?

- Methodological Answer : Due to low solubility in polar solvents, use gradient recrystallization with mixed solvents (e.g., dichloromethane/hexane or ethyl acetate/methanol). Column chromatography on silica gel with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1) can resolve impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point analysis (expected range: 65–67°C based on analogous bromo-chloro benzaldehydes) .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aldehyde proton at ~10 ppm; hydroxyl proton at ~5 ppm in DMSO-d₆).

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and aldehyde (∼1700 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 283.85 (C₇H₄BrCl₂O₂).

- Elemental Analysis : Ensure Br, Cl, and O percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction studies be addressed, and what software tools are recommended for structural refinement?

- Methodological Answer : Crystallization may require slow evaporation from dimethyl sulfoxide (DMSO)/ethanol mixtures at 4°C to mitigate disorder from multiple substituents. For refinement, use SHELXL (via Olex2 interface) to handle potential twinning or weak diffraction. Apply multi-scan absorption corrections and restrain bond distances/angles for halogens. Validate the model using R-factor convergence (<5%) and CheckCIF for structural integrity .

Q. What strategies resolve contradictions in regioselective reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : Competing reactivity at Br vs. Cl sites can be addressed by:

- Catalyst Screening : Use Pd(PPh₃)₄ for Br-selective coupling; switch to CuI/1,10-phenanthroline for Cl activation.

- Steric Maps : Computational modeling (e.g., DFT) predicts steric hindrance at position 3 (bromine) favoring coupling at less hindered sites.

- Experimental Validation : Compare reaction outcomes via GC-MS and 2D NMR (NOESY) to confirm product regiochemistry .

Q. How can computational methods predict stability and reactivity under varying conditions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) vs. electrophilic (aldehyde) sites.

- Simulate degradation pathways under acidic/basic conditions (e.g., aldehyde oxidation to carboxylic acid).

- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

Parameter Adjustment : Re-optimize DFT functionals (e.g., switch to M06-2X for halogen interactions).

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations.

Experimental Replication : Conduct controlled reactions under inert atmosphere to exclude oxygen/moisture interference.

Statistical Validation : Use Bland-Altman plots to quantify systematic errors between predicted and observed reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.